Optical Band Gap Positioning: SmAs at 1.03 eV Versus GdAs (0.63 eV) and NdAs (1.04 eV) Measured in the Same Study
In a foundational 1969 study by Hiscocks, the optical energy gaps of multiple rare-earth arsenide thin films were determined under identical experimental conditions. SmAs exhibits an optical gap of 1.03 eV, which is 63% larger than GdAs (0.63 eV) and nearly identical to NdAs (1.04 eV) [1]. This places SmAs in a distinct absorption regime: while GdAs (0.63 eV) absorbs deep in the infrared (~1970 nm), SmAs (1.03 eV) absorbs at ~1200 nm in the near-infrared, making it suitable for different photodetector and thermophotovoltaic operating windows. A user selecting GdAs for its narrower gap would shift the absorption cutoff by approximately 400 meV relative to SmAs, fundamentally altering spectral response.
| Evidence Dimension | Optical energy gap (eV) |
|---|---|
| Target Compound Data | SmAs: 1.03 eV |
| Comparator Or Baseline | GdAs: 0.63 eV; NdAs: 1.04 eV; PrAs: ~1 eV; DyAs: 1 eV; TmAs: 1.18 eV; YbAs: 1.02 eV |
| Quantified Difference | SmAs gap is 0.40 eV larger than GdAs and 0.01 eV smaller than NdAs |
| Conditions | Thin films prepared by sublimation; optical absorption spectroscopy at room temperature (Hiscocks, 1969) |
Why This Matters
A 0.40 eV band gap difference (SmAs vs. GdAs) translates to an absorption edge shift from ~1970 nm to ~1200 nm, directly dictating which infrared spectral window a device operates in — a critical procurement specification for photodetector and thermophotovoltaic cell design.
- [1] Hiscocks, S. An investigation of the preparation and properties of some IIIa-Vb compounds. Journal of Materials Science, 1969, 4(11), 962–973. DOI: 10.1007/bf00555311. View Source
